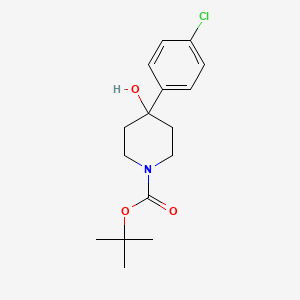
Lithium 2-methylbutan-2-olate
Vue d'ensemble
Description
Lithium 2-methylbutan-2-olate, also known as LiOC4H9, is a chemical compound that is commonly used in scientific research. It is a lithium salt of 2-methylbutan-2-ol, which is a colorless liquid with a fruity odor. This compound is widely used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.
Applications De Recherche Scientifique
Energy Storage
Lithium 2-methylbutan-2-olate: is instrumental in the development of high-performance lithium-ion batteries . Its role in improving the electrolyte formulations enhances the energy density and stability of batteries, making them suitable for grid-scale energy storage and electric vehicles .
Medicine
In the medical field, this compound contributes to the advancement of lithium-based medications . It’s used in the synthesis of psychiatric medications for treating conditions like bipolar disorder and major depressive disorder , due to its stabilizing properties . Additionally, it’s a component in the manufacture of lithium batteries for medical devices such as pacemakers and drug pumps .
Agriculture
Lithium 2-methylbutan-2-olate plays a role in agricultural nanotechnology , where it’s used to enhance seed germination rates and plant growth . It also contributes to the development of nanosensors and nanocarriers for precision agriculture and smart farming applications .
Materials Science
This compound is significant in materials science , particularly in the creation of advanced materials for aqueous batteries . It’s part of research aimed at replacing organic media in batteries with safer alternatives, thus contributing to the development of next-generation batteries with potential for grid-scale applications .
Environmental Science
In environmental science, Lithium 2-methylbutan-2-olate is explored for its potential in solid-state lithium metal batteries (SSLMBs) . These batteries are considered safer and more environmentally friendly, with the ability to suppress dendrite growth and prevent short circuits , which are crucial for sustainable energy storage solutions .
Chemical Synthesis
The compound is utilized in chemical synthesis processes, particularly in multi-step synthesis where it can be a key intermediate or reagent. Its properties are harnessed in the synthesis of complex organic compounds, contributing to the development of new pharmaceuticals and industrial chemicals .
Electronics
In the electronics industry, Lithium 2-methylbutan-2-olate is used in the manufacture of organometallic compounds for thin film deposition . These films are essential in the production of LEDs and various electronic devices , showcasing the compound’s versatility in high-tech manufacturing .
Nanotechnology
Lastly, in the realm of nanotechnology , this lithium compound is pivotal in the synthesis of nanomaterials like carbon nanotubes (CNTs) . These materials are revolutionizing energy storage by significantly enhancing the performance of lithium-ion batteries , marking a significant stride in battery technology .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Lithium 2-methylbutan-2-olate, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . This includes enzymes such as glycogen synthase kinase 3 and inositol phosphatases . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .
Mode of Action
The compound interacts with its targets by inhibiting their activity . For instance, it inhibits the activity of glycogen synthase kinase 3, which in turn modulates the signaling pathways involved in cell growth and survival . It also inhibits inositol phosphatases, thereby affecting the phosphoinositide signaling pathway .
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For example, the inhibition of glycogen synthase kinase 3 can lead to the activation of the Wnt signaling pathway, which is involved in cell growth and differentiation . The inhibition of inositol phosphatases affects the phosphoinositide signaling pathway, which plays a role in various cellular functions, including cell growth, survival, and differentiation .
Pharmacokinetics
The pharmacokinetics of lithium compounds is generally characterized by good oral absorption, distribution mainly in the total body water, no metabolism, and almost complete elimination unchanged by renal clearance . .
Result of Action
The molecular and cellular effects of Lithium 2-methylbutan-2-olate’s action are likely to be similar to those of other lithium compounds. These effects include modulation of neurotransmitter release, enhancement of neuroplasticity, and promotion of neuroprotection . .
Action Environment
The action, efficacy, and stability of Lithium 2-methylbutan-2-olate are likely to be influenced by various environmental factors. For instance, the pH and ionic strength of the environment can affect the compound’s solubility and stability. Additionally, factors such as temperature and humidity can influence the compound’s stability and degradation .
Propriétés
IUPAC Name |
lithium;2-methylbutan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O.Li/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDJILZPDAMLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635591 | |
| Record name | Lithium 2-methylbutan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 2-methylbutan-2-olate | |
CAS RN |
53535-81-2 | |
| Record name | Lithium 2-methylbutan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanol, 2-methyl-, lithium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lithium tert-amoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



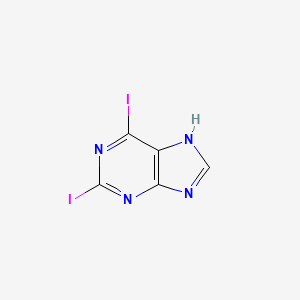
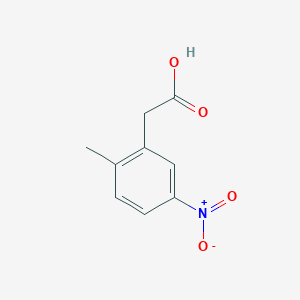

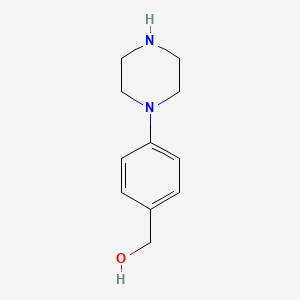
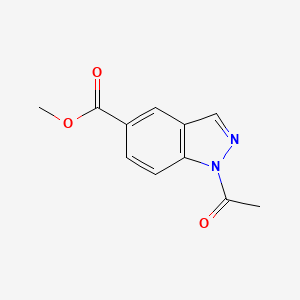
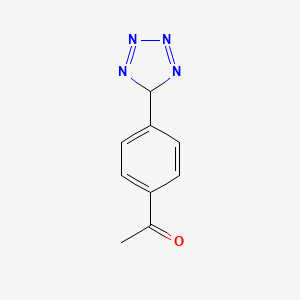


![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)


